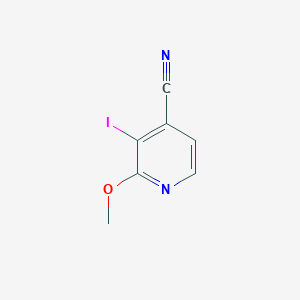

3-Iodo-2-methoxyisonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOLCZUNZRIELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474393 | |

| Record name | 3-Iodo-2-methoxyisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908279-57-2 | |

| Record name | 3-Iodo-2-methoxy-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908279-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-methoxyisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Iodo-2-methoxyisonicotinonitrile: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 3-Iodo-2-methoxyisonicotinonitrile, a key building block in medicinal chemistry and drug development. Recognizing the absence of a direct, established protocol in current literature, this document outlines a scientifically sound, two-step synthetic strategy. The synthesis commences with the preparation of the precursor, 2-methoxyisonicotinonitrile, from readily available starting materials, followed by a regioselective iodination to yield the target compound. This guide offers a comprehensive discussion of the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters, designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

This compound is a highly functionalized pyridine derivative with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical agents. The presence of three distinct functional groups—an iodo, a methoxy, and a nitrile—on the isonicotinonitrile scaffold offers multiple avenues for further chemical modification. The iodo group is particularly valuable as it allows for the introduction of a wide range of substituents via cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The methoxy and nitrile moieties can also be manipulated to introduce further diversity, making this compound an attractive starting point for the construction of novel molecular architectures with potential therapeutic applications.

This guide addresses the current gap in the scientific literature by proposing a practical and efficient synthesis of this compound. The methodologies presented herein are grounded in established principles of organic chemistry and are supported by analogous transformations reported in peer-reviewed journals.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is strategically divided into two key stages:

-

Step 1: Synthesis of the Precursor, 2-Methoxyisonicotinonitrile. This initial step focuses on the preparation of the requisite starting material. Two viable routes from commercially available precursors are presented.

-

Step 2: Regioselective Iodination of 2-Methoxyisonicotinonitrile. This final step introduces the iodine atom at the desired 3-position of the pyridine ring through a direct C-H functionalization.

The overall synthetic scheme is depicted below:

Step 1: Synthesis of 2-Methoxyisonicotinonitrile

The successful synthesis of the target molecule hinges on the efficient preparation of the 2-methoxyisonicotinonitrile precursor. Two primary, reliable methods are detailed below.

Route A: Methylation of 2-Hydroxyisonicotinonitrile

This route utilizes the commercially available 2-hydroxyisonicotinonitrile. It is important to note that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms.[1] In the case of 2-hydroxyisonicotinonitrile, this equilibrium lies with 2-oxo-1,2-dihydropyridine-4-carbonitrile. Methylation can therefore occur at either the exocyclic oxygen (O-methylation) to yield the desired product or at the ring nitrogen (N-methylation) to form an undesired byproduct.

To favor O-methylation, specific reaction conditions are employed. The use of diazomethane in the presence of tert-butanol has been shown to be effective for the selective O-methylation of hydroxypyridines.[2]

References

An In-depth Technical Guide to 3-Iodo-2-methoxyisonicotinonitrile: A Keystone Building Block in Modern Synthesis

This guide provides an in-depth analysis of 3-Iodo-2-methoxyisonicotinonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the compound's strategic value, explaining the chemical causality that makes it an indispensable tool in the synthesis of complex molecular architectures.

Strategic Overview: The Value Proposition of a Multifunctional Scaffold

This compound is more than just another reagent; it is a highly functionalized pyridine derivative engineered for versatility. Its structure, featuring an iodine atom, a methoxy group, and a nitrile function on a pyridine core, offers multiple, orthogonal handles for chemical modification. This strategic arrangement allows for sequential, controlled reactions, making it a cornerstone intermediate in the construction of novel pharmaceutical agents and advanced materials. The pyridine ring itself is a common motif in bioactive molecules, and this reagent provides an efficient route to introduce this scaffold with precision. The combination of a reactive iodide for cross-coupling, a modifiable methoxy group, and a versatile nitrile group makes this compound exceptionally valuable in discovery chemistry.[1]

Core Physicochemical and Handling Properties

A precise understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The data below has been consolidated for quick reference.

| Property | Value | Source |

| CAS Number | 908279-57-2 | [2] |

| Molecular Formula | C₇H₅IN₂O | [2] |

| Molecular Weight | 260.03 g/mol | [2] |

| Melting Point | 163-164 °C | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in common organic solvents like dichloromethane and ethanol. | [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Keep container tightly closed in a dry, well-ventilated place. | [2] |

Safety and Handling Protocol

As with any specialized chemical, stringent adherence to safety protocols is mandatory. This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[3]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.

-

Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[3]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

If inhaled: Move person to fresh air. If breathing is difficult, give oxygen and call a physician.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

Chemical Reactivity and Synthetic Logic

The true power of this compound lies in the distinct reactivity of its functional groups. Understanding the interplay between these groups is key to unlocking its synthetic potential.

The Aryl Iodide: A Gateway for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The iodine atom at the C3 position is the primary site for synthetic elaboration. Its high reactivity in transition-metal-catalyzed cross-coupling reactions makes it an ideal leaving group. This is the most common and powerful application of this building block.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a key step in the synthesis of many complex natural products and APIs.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing direct access to substituted anilines and related structures.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

The ability to use this iodide as a synthetic handle is fundamental to building molecular complexity efficiently.[1]

The Nitrile Group: A Versatile Functional Group Precursor

The cyano group at the C4 position is not merely a static feature; it is a versatile precursor for several critical functional groups:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (isonicotinic acid derivative).

-

Reduction: Can be reduced to a primary amine (aminomethyl group), providing a site for further derivatization.

-

Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

The Methoxy Group: A Modulator of Reactivity and Potential Functional Handle

The methoxy group at the C2 position serves two primary roles. First, it electronically influences the pyridine ring, affecting the reactivity of the other positions. Second, it can be cleaved under specific conditions (e.g., using BBr₃) to reveal a hydroxyl group (a pyridone structure), which can be used as another point for diversification or as a key pharmacophoric feature.

Experimental Workflow: Synthesis of a Biaryl Isonicotinonitrile Derivative

To illustrate the practical utility of this reagent, we will outline a standard, field-proven protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This workflow is a self-validating system, incorporating standard controls and purification steps to ensure high purity and yield.

Objective: To synthesize 2-methoxy-3-(4-tolyl)isonicotinonitrile from this compound and 4-methylphenylboronic acid.

Diagram of Experimental Workflow

Caption: Suzuki coupling workflow using this compound.

Step-by-Step Protocol

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Causality: The boronic acid is the source of the aryl group. A slight excess ensures the complete consumption of the more valuable starting material. The base is essential for the transmetalation step in the catalytic cycle.

-

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition and Degassing: Add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Causality: The solvent system is chosen to dissolve all components, including the inorganic base. Degassing is critical because oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the reaction.

-

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide spot is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.

Conclusion

This compound is a premier example of a molecular scaffold designed for efficiency and versatility. Its well-defined reactive sites—the iodide for coupling, the nitrile for transformation, and the methoxy for modulation—provide chemists with a reliable and powerful tool for the rapid assembly of complex molecules. A thorough understanding of its properties, handling requirements, and the chemical logic behind its reactivity enables researchers to strategically incorporate this building block into synthetic routes, accelerating the pace of innovation in drug discovery and materials science.

References

Spectroscopic Data Landscape of 3-Iodo-2-methoxyisonicotinonitrile: A Technical Guide for Researchers

An In-depth Analysis of Predicted NMR, IR, and MS Data for a Key Synthetic Intermediate

Introduction

3-Iodo-2-methoxyisonicotinonitrile, a substituted pyridine derivative, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of iodo, methoxy, and nitrile functional groups on a pyridine core offers multiple avenues for synthetic transformations, making it a valuable intermediate in the development of novel compounds. This technical guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Key Features

The structural framework of this compound is foundational to understanding its spectroscopic behavior. The pyridine ring creates a distinct electronic environment, which is further influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group. The bulky iodine atom at the 3-position introduces significant steric and electronic effects.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methoxy group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | Doublet | 1H | H-6 | The proton at the 6-position is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom. It will appear as a doublet due to coupling with H-5. |

| ~7.2 - 7.4 | Doublet | 1H | H-5 | The proton at the 5-position will be coupled to H-6, resulting in a doublet. Its chemical shift is influenced by the electron-withdrawing nitrile group at the 4-position. |

| ~4.0 - 4.2 | Singlet | 3H | -OCH₃ | The methoxy protons are in a different chemical environment and will appear as a singlet, as there are no adjacent protons to couple with. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately 0-10 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard.

Figure 2. Workflow for ¹H NMR data acquisition and processing.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C-2 | The carbon attached to the electronegative oxygen of the methoxy group will be significantly deshielded. |

| ~150 - 155 | C-6 | The carbon adjacent to the nitrogen in the pyridine ring is expected at a downfield shift. |

| ~125 - 130 | C-4 | The carbon bearing the nitrile group will be influenced by its electron-withdrawing nature. |

| ~120 - 125 | C-5 | Aromatic carbon in the pyridine ring. |

| ~115 - 120 | -C≡N | The nitrile carbon typically appears in this region. |

| ~90 - 95 | C-3 | The carbon atom directly bonded to the iodine atom will experience a significant upfield shift due to the "heavy atom effect". |

| ~55 - 60 | -OCH₃ | The methoxy carbon signal is expected in this typical range. |

Infrared (IR) Spectroscopy: Predicted Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~2230 - 2210 | C≡N stretch | Nitrile | The carbon-nitrogen triple bond of the nitrile group gives a sharp, characteristic absorption in this region. |

| ~3100 - 3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the pyridine ring. |

| ~2950 - 2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the methoxy group. |

| ~1600 - 1450 | C=C and C=N stretch | Aromatic Ring | Skeletal vibrations of the pyridine ring. |

| ~1250 - 1200 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretching of the methoxy group. |

| ~1050 - 1000 | C-O stretch | Aryl Ether | Symmetric C-O-C stretching of the methoxy group. |

| ~600 - 500 | C-I stretch | Iodoalkane | The carbon-iodine bond stretch is expected in the far-IR region, often appearing as a weak to medium intensity band.[1] |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Predicted Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Molecular Ion and Fragmentation Pattern:

The molecular formula of this compound is C₇H₅IN₂O, with a predicted monoisotopic mass of approximately 259.94 g/mol .

| Predicted m/z | Ion | Rationale |

| 260 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with a single positive charge. |

| 245 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway. |

| 232 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule. |

| 133 | [M - I]⁺ | Cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical. |

| 127 | [I]⁺ | A peak corresponding to the iodine cation may be observed. |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 3-Iodo-2-methoxyisonicotinonitrile

Abstract

This technical guide provides a comprehensive, field-proven framework for the determination of the single-crystal X-ray structure of 3-Iodo-2-methoxyisonicotinonitrile, a novel pyridine derivative of significant interest to medicinal chemistry and materials science. While no public crystallographic data for this specific compound currently exists, this document serves as a prospective whitepaper, detailing the complete workflow from synthesis and crystallization to data acquisition, structure solution, and detailed analysis. By presenting a robust and self-validating methodology, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to successfully elucidate the three-dimensional structure of this and similar small molecules. The narrative emphasizes the causality behind experimental choices, ensuring technical accuracy and fostering a deeper understanding of the crystallographic process.

Introduction: The Significance of Substituted Isonicotinonitriles

The pyridine scaffold is a cornerstone in modern drug development, forming the core of numerous therapeutic agents.[1] Specifically, functionalized isonicotinonitriles—pyridine rings substituted with a cyano group at the 4-position—are recognized as valuable pharmacophores. The nitrile group can act as a key component for molecular recognition or as a bioisostere for other functional groups, influencing the electronic and steric properties of the molecule.[2] The introduction of a methoxy group and an iodine atom, as in this compound, is anticipated to confer unique properties. The methoxy group can act as a hydrogen bond acceptor, while the iodine atom is a well-known halogen bond donor, an interaction increasingly exploited in rational drug design and crystal engineering.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction (SCXRD), provides invaluable insights into the molecule's conformation, stability, and potential binding modes with biological targets. This guide therefore outlines a complete and rigorous protocol for determining the crystal structure of this compound.

Part I: Synthesis and High-Quality Crystal Growth

Proposed Synthesis of this compound

A plausible and efficient synthesis is the necessary first step. Based on established methodologies for the functionalization of pyridine rings, we propose a two-step synthesis starting from 2-methoxyisonicotinonitrile. The critical step is a regioselective iodination. Directed ortho-metalation is a powerful strategy for such transformations.[3]

References

An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methoxyisonicotinonitrile: Core Starting Materials and Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-Iodo-2-methoxyisonicotinonitrile, a key building block in pharmaceutical and agrochemical research. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the two principal starting materials and the associated synthetic methodologies. A thorough analysis of the causality behind experimental choices, self-validating protocols, and in-depth referencing to authoritative sources are central to this document. Visual aids in the form of reaction pathway diagrams and data summary tables are included to enhance clarity and practical application.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative of significant interest in medicinal and process chemistry. Its unique substitution pattern, featuring an iodine atom, a methoxy group, and a nitrile function on the isonicotinonitrile scaffold, renders it a versatile intermediate for the synthesis of a diverse array of complex molecules. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing cyano group, presents both challenges and opportunities in its synthesis. The strategic placement of the iodo and methoxy groups allows for a range of subsequent chemical transformations, including cross-coupling reactions and nucleophilic substitutions, making it a valuable synthon for the construction of novel bioactive compounds.

This guide will explore the two most prominent and scientifically robust pathways for the synthesis of this target molecule, each defined by its primary starting material:

-

Route A: Direct iodination of 2-methoxyisonicotinonitrile.

-

Route B: Sandmeyer iodination of 3-amino-2-methoxyisonicotinonitrile.

Each route will be discussed in detail, focusing on the underlying chemical principles, experimental protocols, and the rationale for the selection of reagents and reaction conditions.

Synthetic Route A: Direct Electrophilic Iodination of 2-Methoxyisonicotinonitrile

The direct introduction of an iodine atom onto the 2-methoxyisonicotinonitrile ring is a conceptually straightforward approach. However, the electron-deficient character of the pyridine ring, exacerbated by the presence of the nitrile group, necessitates the use of potent electrophilic iodinating reagents.

Rationale and Mechanistic Considerations

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The additional deactivating effect of the cyano group at the 4-position further reduces the electron density of the ring, making electrophilic attack challenging. The methoxy group at the 2-position is an activating group and directs electrophiles to the ortho and para positions. In this case, the 3-position is ortho to the methoxy group, making it the most likely site for iodination.

To overcome the inherent low reactivity of the substrate, a highly reactive source of electrophilic iodine (I+) is required. This is typically achieved by using molecular iodine in the presence of a strong oxidizing agent and a strong acid. A common and effective system for the iodination of deactivated arenes involves the use of molecular iodine (I₂) and a periodate salt, such as sodium periodate (NaIO₄), in concentrated sulfuric acid.[1] In this medium, the potent electrophilic species, believed to be I₃⁺ or a related cationic iodine species, is generated in situ, which is capable of iodinating the deactivated pyridine ring.

Experimental Protocol: Iodination of 2-Methoxyisonicotinonitrile

The following protocol is a representative procedure for the direct iodination of an electron-deficient aromatic system and can be adapted for 2-methoxyisonicotinonitrile.

Materials:

-

2-Methoxyisonicotinonitrile

-

Molecular Iodine (I₂)

-

Sodium periodate (NaIO₄)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add 2-methoxyisonicotinonitrile to concentrated sulfuric acid at 0 °C.

-

To this solution, add molecular iodine and sodium periodate portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Quench the excess iodine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

-

Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of the Starting Material: 2-Methoxyisonicotinonitrile

The precursor, 2-methoxyisonicotinonitrile, can be synthesized from the commercially available 2-chloroisonicotinonitrile. The synthesis involves a nucleophilic aromatic substitution reaction where the chloride is displaced by a methoxide anion.

Experimental Protocol: Synthesis of 2-Methoxyisonicotinonitrile

Materials:

-

2-Chloroisonicotinonitrile

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve 2-chloroisonicotinonitrile in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add sodium methoxide to the solution and heat the mixture to reflux.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 2-methoxyisonicotinonitrile, which can be further purified by distillation or recrystallization if necessary.

Synthetic Route B: Sandmeyer Iodination of 3-Amino-2-methoxyisonicotinonitrile

An alternative and often highly efficient method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction.[2][3] This two-step process involves the diazotization of a primary aromatic amine followed by the substitution of the resulting diazonium salt with an iodide anion.

Rationale and Mechanistic Considerations

The Sandmeyer reaction is a powerful tool in aromatic chemistry as it allows for the introduction of a wide range of substituents, including halogens and the cyano group, into positions that may not be accessible through direct electrophilic substitution. The reaction proceeds via the formation of a diazonium salt from the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The diazonium group is an excellent leaving group (N₂), and its displacement by a nucleophile, in this case, iodide (I⁻), is often facile. For iodination, the use of a copper(I) catalyst is generally not necessary, as iodide itself is a sufficiently strong nucleophile to displace the diazonium group.[4]

Experimental Protocol: Sandmeyer Iodination of 3-Amino-2-methoxyisonicotinonitrile

The following is a detailed protocol for the Sandmeyer iodination of an aromatic amine, which can be applied to 3-amino-2-methoxyisonicotinonitrile.

Materials:

-

3-Amino-2-methoxyisonicotinonitrile

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: a. In a flask, suspend 3-amino-2-methoxyisonicotinonitrile in a mixture of concentrated hydrochloric acid and water. b. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. c. In a separate beaker, dissolve sodium nitrite in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature remains below 5 °C. e. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Iodination: a. In a separate flask, dissolve potassium iodide in water. b. Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5 °C with vigorous stirring. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be required to complete the reaction, which is often indicated by the cessation of nitrogen evolution.

-

Work-up and Purification: a. Extract the reaction mixture with dichloromethane (3 x volumes). b. Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine. c. Dry the organic layer over anhydrous sodium sulfate and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of the Starting Material: 3-Amino-2-methoxyisonicotinonitrile

The synthesis of 3-amino-2-methoxyisonicotinonitrile can be achieved from 2-methoxyisonicotinonitrile through a nitration-reduction sequence.

Experimental Protocol: Synthesis of 3-Amino-2-methoxyisonicotinonitrile

Step 1: Nitration of 2-Methoxyisonicotinonitrile

-

Carefully add 2-methoxyisonicotinonitrile to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

-

Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC or HPLC.

-

Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 3-nitro-2-methoxyisonicotinonitrile.

Step 2: Reduction of the Nitro Group

-

The nitro-intermediate can be reduced to the corresponding amine using various standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using a metal in acidic media (e.g., SnCl₂/HCl).

-

For example, dissolve the nitro compound in a suitable solvent like ethanol or ethyl acetate, add a catalytic amount of palladium on carbon, and subject the mixture to a hydrogen atmosphere.

-

After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain 3-amino-2-methoxyisonicotinonitrile.

Comparison of Synthetic Routes and Data Summary

Both synthetic routes offer viable pathways to this compound. The choice of route will often depend on the availability and cost of the starting materials, as well as considerations of reaction scalability and safety.

| Feature | Route A: Direct Iodination | Route B: Sandmeyer Iodination |

| Starting Material | 2-Methoxyisonicotinonitrile | 3-Amino-2-methoxyisonicotinonitrile |

| Key Transformation | Electrophilic Aromatic Substitution | Diazotization followed by Nucleophilic Substitution |

| Reagents | I₂, NaIO₄, H₂SO₄ | NaNO₂, HCl, KI |

| Advantages | Fewer synthetic steps from a common precursor. | Generally high-yielding and reliable. Avoids the use of highly corrosive and oxidizing conditions for iodination. |

| Disadvantages | Requires strongly acidic and oxidizing conditions, which may not be compatible with sensitive functional groups. Potential for regioselectivity issues in more complex substrates. | Requires a multi-step synthesis of the amino precursor. Diazonium salts can be unstable and require careful handling. |

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation of this compound from the two primary starting materials.

Caption: Synthetic pathway via direct iodination.

Caption: Synthetic pathway via Sandmeyer reaction.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies, each commencing from a different key starting material. The direct iodination of 2-methoxyisonicotinonitrile offers a more concise route, while the Sandmeyer reaction of 3-amino-2-methoxyisonicotinonitrile provides a reliable and often high-yielding alternative. The selection of the optimal synthetic route will be guided by factors such as the availability of precursors, scalability, and the specific requirements of the research or development program. This guide has provided the fundamental principles and practical protocols to enable chemists to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

"reactivity of the nitrile group in 3-Iodo-2-methoxyisonicotinonitrile"

An In-Depth Technical Guide to the Reactivity of 3-Iodo-2-methoxyisonicotinonitrile: A Versatile Scaffold for Chemical Innovation

Abstract

This compound stands as a pivotal heterocyclic building block for researchers in drug discovery and materials science. Its unique molecular architecture, featuring a pyridine ring substituted with electronically distinct functional groups, imparts a rich and tunable reactivity. The electron-withdrawing pyridine nitrogen and nitrile group, the inductively withdrawing but resonance-donating methoxy group, and the versatile carbon-iodine bond create a complex electronic landscape. This guide provides a comprehensive exploration of the molecule's reactivity, focusing on the strategic transformations of the nitrile group and the carbon-iodine bond. We delve into key reaction classes including hydrolysis, reduction, organometallic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for scientists aiming to leverage this powerful synthon for the development of novel chemical entities.

Molecular Architecture and Electronic Profile

Structural Features

This compound is a pyridine derivative where the substituents create a fascinating interplay of electronic effects. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the powerful electron-withdrawing nature of the nitrile group (-C≡N) at the 4-position and the inductive effect of the iodine atom at the 3-position. In contrast, the methoxy group (-OCH₃) at the 2-position exerts a dual influence: it is inductively electron-withdrawing but can act as a resonance electron-donor.

Analysis of Electronic Effects

The reactivity of the molecule is dictated by the net electronic distribution arising from these competing effects.

-

Pyridine Nitrogen: As the most significant electronic sink, it deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1][2]

-

Nitrile Group (-CN): A strong π-acceptor and inductively withdrawing group, it further deactivates the ring and renders its own carbon atom highly electrophilic, making it a prime site for nucleophilic attack.[3][4]

-

Iodine Atom (-I): A large, polarizable halogen that is weakly deactivating through its inductive effect. Crucially, the carbon-iodine bond is a premier functional handle for a vast array of transition-metal-catalyzed cross-coupling reactions.[5]

-

Methoxy Group (-OCH₃): This group donates electron density into the ring via resonance, partially counteracting the withdrawing effects of the other substituents. This donation can influence the regioselectivity of certain reactions.

This arrangement creates distinct reactive centers, allowing for selective chemical modifications under appropriate conditions.

Caption: Electronic influences within the this compound structure.

Reactivity at the Nitrile Group (C≡N)

The electrophilic carbon of the nitrile group is a focal point for a variety of nucleophilic addition reactions.[4]

Hydrolysis to Carboxamide and Carboxylic Acid

The nitrile can be fully hydrolyzed to a carboxylic acid or partially to an amide under either acidic or basic conditions.[3][6] The choice of conditions is critical; acidic hydrolysis involves protonation of the nitrile nitrogen to enhance the carbon's electrophilicity for water attack, while basic hydrolysis relies on the direct attack of a hydroxide ion.[3][7]

Experimental Protocol: Basic Hydrolysis to 3-Iodo-2-methoxyisonicotinamide

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Reagent Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and neutralize with aqueous HCl (1M) until the pH is ~7.

-

Isolation: The product, 3-iodo-2-methoxyisonicotinamide, may precipitate. If so, collect it by filtration, wash with cold water, and dry under vacuum. If it remains in solution, extract the aqueous phase with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Reduction Pathways

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.[8]

-

Reduction to Amines: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Ni or Pd/C) will reduce the nitrile to a primary amine (aminomethyl group).[9][10] Caution is advised, as some conditions may also lead to hydrodeiodination (loss of the iodine atom).

-

Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using milder, sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed to the aldehyde during aqueous work-up.[3][8]

| Reducing Agent | Typical Conditions | Product | Selectivity Considerations |

| LiAlH₄ | 1) THF, 0 °C to reflux; 2) H₂O work-up | Primary Amine | Highly reactive; may reduce C-I bond. |

| H₂ / Pd/C | Methanol/THF, 40 °C | Primary Amine | High risk of hydrodeiodination.[9] |

| DIBAL-H | Toluene or DCM, -78 °C; 2) H₃O⁺ work-up | Aldehyde | Excellent chemoselectivity, preserving the C-I bond. |

Addition of Organometallic Reagents

Nitriles react with Grignard or organolithium reagents to form ketones after an acidic work-up.[7] The organometallic reagent adds to the electrophilic nitrile carbon, forming an imine anion intermediate. This intermediate is stable to further addition and is hydrolyzed to the ketone upon introduction of aqueous acid.[11]

[3+2] Cycloaddition Reactions

The π-system of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocycles.[12][13] A prominent example is the reaction with azides (e.g., sodium azide) to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry. This reaction is often catalyzed by Lewis acids.[14]

References

- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Reaction of Pyridine with electrophiles Electrophilic addition to nitrog.. [askfilo.com]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electrophilic Substitution on the Pyridine Ring of 3-Iodo-2-methoxyisonicotinonitrile

This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the electrophilic substitution reactions on the highly functionalized pyridine core of 3-Iodo-2-methoxyisonicotinonitrile. We will delve into the theoretical underpinnings, predictive analysis of regioselectivity, and practical considerations for conducting such transformations.

Introduction: The Challenge and Opportunity of Pyridine Functionalization

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for electrophilic aromatic substitution (EAS), a fundamental reaction class for arene functionalization.[1][2][3][4][5][6][7] The electronegative nitrogen atom withdraws electron density from the ring, rendering it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1][2][3][4][5][6][7] Consequently, EAS on pyridine often necessitates harsh reaction conditions, which can be incompatible with sensitive functional groups.[2][8][9][10]

The molecule of interest, This compound , presents a complex and intriguing case study. It features a pyridine ring adorned with three distinct substituents: an iodo group at the 3-position, a methoxy group at the 2-position, and a cyano group at the 4-position (isonicotinonitrile). Each of these groups, along with the pyridine nitrogen, exerts its own electronic and steric influences, creating a complex interplay that dictates the feasibility and outcome of electrophilic attack. Understanding these competing effects is paramount for predicting and controlling the regioselectivity of further functionalization.

Analysis of Substituent Effects and Predicted Regioselectivity

The regiochemical outcome of an electrophilic attack on a substituted aromatic ring is governed by the electronic and steric properties of the substituents. In the case of this compound, we must consider the directing effects of the methoxy, iodo, and cyano groups, as well as the inherent reactivity of the pyridine ring.

Electronic Effects of Substituents

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing through its inductive effect and deactivates the entire ring towards electrophilic attack. It directs incoming electrophiles to the meta-position (C-3 and C-5) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen.[2][9][11]

-

2-Methoxy Group (-OCH₃): The methoxy group is a powerful activating group.[12][13][14][15] It exerts a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from the oxygen atom into the ring, and a weaker electron-withdrawing inductive effect (-I). The resonance effect dominates, leading to increased electron density at the ortho and para positions relative to the methoxy group.

-

3-Iodo Group (-I): The iodo group is a deactivating group due to its electron-withdrawing inductive effect (-I). However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via a weak resonance effect (+R). This makes the iodo group an ortho-, para-director, despite its deactivating nature.

-

4-Cyano Group (-CN): The cyano group is a potent deactivating group, withdrawing electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-R). It is a meta-director.[16][17]

Competing Directing Effects and Predicted Site of Substitution

The pyridine ring in this compound has two available positions for electrophilic substitution: C-5 and C-6. Let's analyze the directing effects towards these positions:

-

The 2-methoxy group directs ortho (to C-3, which is already substituted) and para (to C-5).

-

The 3-iodo group directs ortho (to C-2 and C-4, both substituted) and para (to C-6).

-

The 4-cyano group directs meta (to C-3 and C-5, with C-3 being substituted).

-

The pyridine nitrogen directs meta (to C-3 and C-5, with C-3 being substituted).

Based on this analysis, the directing effects converge on position C-5 . The powerful activating and para-directing effect of the 2-methoxy group is expected to be the dominant influence, strongly favoring substitution at this position. The meta-directing effects of the pyridine nitrogen and the 4-cyano group also support substitution at C-5. While the 3-iodo group directs to C-6, its influence is likely to be weaker than the combined effects directing to C-5.

Furthermore, steric hindrance at C-6 from the adjacent bulky iodo group at C-3 would also disfavor electrophilic attack at this position.

Therefore, the predicted major product of an electrophilic aromatic substitution on this compound is substitution at the C-5 position .

Proposed Experimental Protocols for Electrophilic Substitution

Given the highly substituted and electronically complex nature of the substrate, the choice of reaction conditions is critical to achieve successful electrophilic substitution. The following protocols are proposed based on general principles and literature precedents for reactions on deactivated and functionalized pyridines.

Nitration

Nitration of pyridine rings, especially those bearing deactivating groups, typically requires strong nitrating agents and harsh conditions.

Proposed Protocol:

-

Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve this compound in a minimal amount of concentrated sulfuric acid at 0 °C in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat cautiously to a temperature range of 50-100 °C. The optimal temperature and reaction time will need to be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution or sodium carbonate) until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Causality behind Experimental Choices:

-

The use of a mixture of fuming nitric acid and concentrated sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the pyridine ring.[18]

-

The initial low temperature is crucial for controlling the exothermic nature of the reaction. Subsequent heating is likely required to drive the reaction to completion.

Halogenation (Bromination)

Direct halogenation of deactivated pyridines can be challenging. A common approach involves using the halogen in the presence of a Lewis acid or in a strong acid medium.

Proposed Protocol:

-

Reagents: Bromine (Br₂) and a Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃) or oleum.

-

Procedure:

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or chloroform) and cool to 0 °C.

-

Add the Lewis acid catalyst portion-wise.

-

Slowly add a solution of bromine in the same solvent dropwise.

-

Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Causality behind Experimental Choices:

-

The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile (Br⁺ character) to attack the electron-deficient ring.[19]

-

Oleum can also be used as a solvent and catalyst, providing a highly acidic medium to promote the reaction.

Sulfonation

Sulfonation of pyridines generally requires forcing conditions due to the deactivating nature of the ring and the basicity of the nitrogen atom, which can be protonated by the strong acid.

Proposed Protocol:

-

Reagents: Fuming sulfuric acid (oleum, containing excess SO₃).

-

Procedure:

-

Carefully add this compound to fuming sulfuric acid at room temperature with stirring.

-

Heat the reaction mixture to a high temperature (typically 150-250 °C). The optimal temperature and reaction time need to be determined.

-

Monitor the reaction progress.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid product or its salt.

-

Isolate and purify the product.

-

Causality behind Experimental Choices:

-

Fuming sulfuric acid provides a high concentration of the electrophile, sulfur trioxide (SO₃), and the strongly acidic medium required for the reaction to proceed on the deactivated ring.[20][21]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings.[2][3][22][23][24] The Lewis acid catalyst, which is essential for generating the carbocation or acylium ion electrophile, preferentially coordinates with the lone pair of electrons on the basic nitrogen atom of the pyridine ring. This coordination further deactivates the ring towards electrophilic attack. Given the already deactivated nature of the substrate, it is highly unlikely that a standard Friedel-Crafts reaction would be feasible.

Data Presentation and Visualization

Table 1: Summary of Predicted Regioselectivity and Proposed Reaction Conditions

| Reaction | Electrophile | Predicted Position of Substitution | Proposed Reagents | Key Conditions |

| Nitration | NO₂⁺ | C-5 | Fuming HNO₃, conc. H₂SO₄ | 0 °C to 50-100 °C |

| Halogenation | Br⁺ | C-5 | Br₂, FeCl₃ (or AlCl₃) | 0 °C to RT/heat |

| Sulfonation | SO₃ | C-5 | Fuming H₂SO₄ (Oleum) | High temperature (150-250 °C) |

| Friedel-Crafts | R⁺ / RCO⁺ | Not feasible | - | - |

Diagram 1: Analysis of Directing Effects on this compound

Caption: Competing directing effects on the pyridine ring.

Diagram 2: General Mechanism of Electrophilic Aromatic Substitution on the Pyridine Ring

Caption: Stepwise mechanism of electrophilic substitution.

Conclusion and Future Perspectives

This technical guide provides a theoretical framework and predictive analysis for the electrophilic substitution on the complex heterocyclic system of this compound. Based on the interplay of substituent effects, the C-5 position is predicted as the most probable site for electrophilic attack. The proposed experimental protocols offer a starting point for the practical execution of these transformations.

It is crucial to emphasize that these are predictive analyses, and experimental validation is essential. The actual reactivity and regioselectivity may be influenced by factors not fully captured in this theoretical treatment. Future work should focus on the experimental investigation of these reactions, including rigorous characterization of the products by spectroscopic methods (NMR, MS, IR) to confirm the site of substitution. Computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable insights into the electron density distribution and the relative energies of the possible reaction intermediates, further refining our understanding of the reactivity of this versatile scaffold.

References

- 1. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. scispace.com [scispace.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. d-nb.info [d-nb.info]

- 10. chemrxiv.org [chemrxiv.org]

- 11. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyridine-oriented transannular C–H functionalization of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of 3-Iodo-2-methoxyisonicotinonitrile Properties

Preamble: The Imperative of Predictive Science in Modern Chemistry

In contemporary drug discovery and chemical development, the synthesis of a novel molecule is no longer the primary hurdle; the principal challenge lies in navigating the complex biological landscape to ensure safety, efficacy, and favorable pharmacokinetics. The molecule at the center of this guide, 3-Iodo-2-methoxyisonicotinonitrile , represents a class of heterocyclic compounds that are pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure—a pyridine ring functionalized with iodo, methoxy, and nitrile groups—offers a rich scaffold for chemical exploration.

However, before committing to costly and time-consuming laboratory synthesis and in vitro/in vivo testing, a robust computational assessment is essential.[2][3] In silico prediction provides a critical, early-stage evaluation of a compound's fundamental physicochemical characteristics and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4] This guide offers a comprehensive, methodology-focused exploration of how to generate a detailed property profile for this compound, grounding every step in established computational models and providing the rationale behind the predictive process. The goal is not merely to generate data, but to build a holistic understanding of the molecule's potential liabilities and assets from its structure alone.

Part 1: Foundational Analysis - Physicochemical Property Prediction

The journey of any potential drug through the body is governed by its fundamental physicochemical properties. These characteristics dictate its ability to dissolve, cross membranes, and interact with biological targets.[5] Our initial analysis, therefore, focuses on these core descriptors.

The Rationale for Physicochemical Profiling

Predicting properties such as lipophilicity (LogP), aqueous solubility (LogS), and the acid dissociation constant (pKa) is the cornerstone of computational drug design.[6] A molecule's solubility impacts its formulation and absorption, while its lipophilicity is a key determinant of its ability to permeate biological membranes and its potential for metabolic clearance. The Topological Polar Surface Area (TPSA) provides insight into hydrogen bonding potential, which is crucial for membrane permeability and target binding. This initial computational screen is a powerful filter, allowing researchers to identify potential liabilities before a single flask is warmed.[7][8]

Experimental Protocol: Unified Physicochemical Profiling using SwissADME

For efficiency and comprehensive analysis, we will utilize the SwissADME web server, a robust, open-access tool that provides a suite of validated predictive models.[9]

Objective: To generate a foundational physicochemical profile for this compound.

Methodology:

-

Obtain the Canonical SMILES Identifier: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is COC1=C(I)C=C(C=N1)C#N.

-

Access the SwissADME Platform: Navigate to the SwissADME website (--INVALID-LINK--). The platform is maintained by the Swiss Institute of Bioinformatics and is freely available.

-

Input the Molecule: In the provided input box, paste the SMILES string COC1=C(I)C=C(C=N1)C#N.

-

Execute the Prediction: Click the "Run" button to initiate the calculations. The server processes the structure through its various predictive algorithms.

-

Data Collation and Interpretation: Systematically collect the predicted values for key physicochemical properties from the results page. The interpretation requires comparing these values against established ranges for drug-like molecules.

Predicted Physicochemical Data & Interpretation

The following table summarizes the key predicted physicochemical properties for this compound.

| Property | Predicted Value | Interpretation & Significance |

| Formula | C₇H₅IN₂O | Confirms the elemental composition. |

| Molecular Weight | 259.04 g/mol | Within the desirable range (<500 g/mol ) for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (iLOGP) | 1.48 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| LogS (ESOL) | -2.57 | Corresponds to a predicted water solubility of 2.69e-03 mol/L, classifying it as "Soluble." This is favorable for absorption. |

| Topological Polar Surface Area (TPSA) | 62.60 Ų | This value is well below the 140 Ų threshold, predicting good cell membrane permeability. |

| Number of Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding affinity and bioavailability. |

| Hydrogen Bond Acceptors | 3 | Within the typical range for drug-like molecules. |

| Hydrogen Bond Donors | 0 | Within the typical range for drug-like molecules. |

Expert Insight: The initial physicochemical profile is highly promising. The molecule adheres to Lipinski's Rule of Five, a foundational guideline for drug-likeness. Its balanced LogP and good predicted water solubility suggest it is unlikely to face major issues with absorption related to these fundamental properties. The TPSA value further reinforces the potential for good membrane permeation.

Part 2: Pharmacokinetic & Drug-Likeness Assessment (ADMET)

With a favorable physicochemical profile established, we now turn to the more complex and biologically relevant ADMET properties. This analysis predicts the fate of the molecule within a biological system, a critical step in de-risking a potential drug candidate.[2][3] Failure in this stage is a primary cause of late-stage drug development attrition.

The ADMET Workflow: A Multi-Parameter Optimization Challenge

The ideal drug candidate must be effectively absorbed, distributed to its target, metabolized at an appropriate rate, and excreted without causing toxicity.[10] Our in silico workflow will probe each of these areas.

Caption: Workflow for generating a comprehensive ADMET profile from a molecular structure.

Predicted ADMET Data & Interpretation

Using the same SwissADME protocol, we extract the pharmacokinetic and toxicity-related predictions.

| Parameter | Category | Predicted Result | Interpretation & Significance |

| Pharmacokinetics | Absorption | High | Predicted to have high passive human intestinal absorption (HIA), a key requirement for oral drugs. |

| P-glycoprotein Substrate | No | The molecule is not predicted to be a substrate of P-gp, an efflux pump that can limit drug absorption and distribution. This is a favorable outcome. | |

| Distribution (BBB) | Yes | Predicted to cross the Blood-Brain Barrier. This is critical for CNS-targeting drugs but a potential liability (off-target effects) for peripherally acting drugs. | |

| Metabolism (CYP) | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Predicted to inhibit three major cytochrome P450 enzymes. This is a significant liability, as it indicates a high potential for drug-drug interactions. | |

| Drug-Likeness | Lipinski Filter | Yes (0 violations) | Passes the most common rule-of-thumb for drug-likeness. |

| Bioavailability Score | 0.55 | An empirical score based on multiple properties, indicating a good probability of having adequate oral bioavailability. | |

| Medicinal Chemistry | PAINS Alert | 0 alerts | No alerts for Pan-Assay Interference Compounds, suggesting the molecule is not a frequent hitter in high-throughput screens due to non-specific activity. |

| Lead-likeness | No (1 violation: LogP > 3.5) | Note: This appears inconsistent with the iLOGP of 1.48. This may reflect a different algorithm for lead-likeness LogP or a nuance in the server's rules. The primary profile remains strong. |

Expert Insight & Self-Validation:

The ADMET profile presents a classic "good news, bad news" scenario, which is common in early-stage drug discovery.

-

The Strengths: The predicted high intestinal absorption and lack of P-glycoprotein interaction are excellent indicators for potential oral bioavailability. The molecule's adherence to drug-likeness filters further strengthens its candidacy from a structural standpoint.

-

The Critical Liability: The predicted inhibition of multiple CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9) is a major red flag. These enzymes are responsible for metabolizing a vast number of common drugs. Inhibition can lead to dangerous drug-drug interactions where the concentration of co-administered drugs rises to toxic levels. This finding is so significant that it would likely require immediate medicinal chemistry efforts to mitigate if this compound were to be advanced.

-

Trustworthiness through Cross-Validation: A prudent next step would be to corroborate these predictions using a different platform, such as pkCSM or admetSAR.[9] These tools use different algorithms and training datasets.[2][4] If multiple, independently developed models all predict CYP inhibition, confidence in this liability increases substantially, validating the need for synthetic modification.

Part 3: Conceptual Synthesis - The Interplay of Molecular Properties

Understanding the in silico profile requires appreciating the causal links between different predicted properties. A molecule's ADMET profile is not a collection of independent facts but rather an emergent consequence of its underlying physicochemical nature.

Caption: The relationship between core physicochemical properties and their influence on ADMET outcomes.

This diagram illustrates the delicate balance required for a successful drug. For This compound , its moderate LogP (1.48) is a key asset, positively influencing absorption without excessively promoting metabolism or toxicity. Its low TPSA (62.60 Ų) is another driver of its predicted high absorption and BBB penetration. The in silico data allows us to trace a logical path from these fundamental values to the predicted biological behavior.

Conclusion and Strategic Recommendations

The in silico analysis of this compound provides a detailed, multi-faceted, and actionable profile.

Summary of Findings:

-

Favorable Physicochemicals: The molecule possesses excellent drug-like properties, including optimal molecular weight, balanced lipophilicity, and good predicted aqueous solubility.

-

Promising Pharmacokinetics (Absorption/Distribution): It is predicted to be well-absorbed orally and is not susceptible to P-glycoprotein efflux. Its ability to penetrate the BBB could be an asset or liability depending on the therapeutic target.

-

Critical Metabolic Liability: The predicted inhibition of key CYP450 enzymes is a significant concern that poses a high risk for drug-drug interactions.

Strategic Path Forward: Based on this computational assessment, the primary recommendation would be to initiate a structure-activity relationship (SAR) study focused on mitigating the predicted CYP inhibition while preserving the excellent physicochemical and absorption properties. A medicinal chemist would use this data to propose modifications to the scaffold—perhaps altering the methoxy group or the position of the iodo substituent—to reduce interaction with CYP enzymes. Each new proposed analog would then be run through this same in silico workflow, creating a rapid, iterative design-predict-redesign cycle that can efficiently identify a more promising lead candidate before committing to further resource-intensive development.

References

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 6. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 8. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

"literature review of 3-Iodo-2-methoxyisonicotinonitrile and analogs"

An In-depth Technical Guide to the Synthesis, Properties, and Potential of 3-Iodo-2-methoxyisonicotinonitrile and its Analogs

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the nucleus of thousands of therapeutic agents.[1][2][3] This guide delves into the specific, yet broadly applicable, world of this compound, a highly functionalized pyridine derivative. While direct literature on this exact molecule is sparse, its architecture combines three critical pharmacophoric elements: a 2-methoxypyridine core, a versatile iodine handle, and a reactive isonicotinonitrile group. By examining the synthesis, chemical properties, and biological activities of its constituent parts and closely related analogs, this document serves as a comprehensive resource for researchers in drug discovery and chemical biology. We will explore rational synthetic pathways, analyze structure-activity relationships gleaned from analogous series, and provide detailed experimental protocols to empower further investigation into this promising chemical space.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pyridine ring is a privileged structure in drug design, prized for its metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding.[1] The strategic functionalization of this core is key to modulating its pharmacological profile. The subject of this guide, this compound, represents a convergence of three functionalities that offer immense potential:

-

The 2-Methoxypyridine Core: This motif is present in numerous bioactive molecules. The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's conformation and electronic properties. Its inclusion has been linked to compounds targeting neurodegenerative diseases, such as inhibitors of Beta Amyloid Cleaving Enzyme-1 (BACE1) and γ-secretase modulators.[4][5]

-

The 3-Iodo Group: Far more than a simple halogen, the iodine atom at the 3-position is a superb synthetic handle. Its size and polarizability can contribute to binding interactions, but its primary value lies in its utility in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[6] This allows for the systematic and efficient generation of diverse analogs, a cornerstone of modern lead optimization. Iodinated heterocycles are also crucial as intermediates in the synthesis of radiopharmaceuticals.[7]

-

The Isonicotinonitrile (4-Cyano) Group: The nitrile group is a versatile functional group that is relatively stable but can be transformed into a variety of other functionalities, including primary amines, amides, carboxylic acids, and tetrazoles.[8] It is also a potent hydrogen bond acceptor and can act as a key pharmacophore, as seen in various cytotoxic pyridine-3-carbonitrile derivatives.[9]

This guide will synthesize the available literature on these components to build a predictive framework for the properties and potential of this compound and to provide a roadmap for its synthesis and evaluation.

Synthesis of the Core Scaffold and Analog Generation